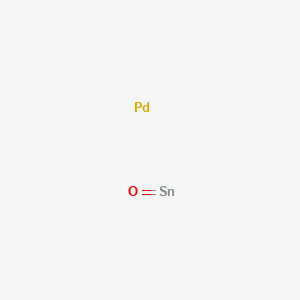
Oxotin;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotin;palladium is a compound that features a palladium atom coordinated to an oxo ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of palladium oxo complexes typically involves the use of strong oxidizing agents to introduce the oxo ligand to the palladium center. One common method involves the reaction of palladium(II) precursors with peroxides or other oxygen donors under controlled conditions . For instance, palladium(II) acetate can be treated with hydrogen peroxide to yield the desired oxo complex.
Industrial Production Methods
Industrial production of palladium oxo complexes often employs scalable and sustainable methods. These methods focus on minimizing the use of hazardous reagents and optimizing reaction conditions to achieve high yields and purity. Techniques such as chemical vapor deposition and electrochemical methods are also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxotin;palladium undergoes various types of chemical reactions, including:
Reduction: Under certain conditions, the oxo ligand can be reduced, leading to the formation of palladium(0) species.
Substitution: The oxo ligand can be substituted with other ligands, such as halides or phosphines, through ligand exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various phosphine ligands for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated products, while reduction reactions can produce palladium(0) complexes .
Scientific Research Applications
Oxotin;palladium has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which oxotin;palladium exerts its effects involves the activation of molecular oxygen and the formation of reactive oxygen species. These species can then participate in various oxidation reactions, leading to the functionalization of organic substrates. The molecular targets and pathways involved include the activation of C-H bonds and the cleavage of O-H bonds in water .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxotin;palladium include other palladium oxo complexes, such as palladium(II) oxo and palladium(IV) oxo species. Additionally, compounds like platinum oxo and nickel oxo complexes share similar structural and functional characteristics .
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to stabilize high-valent palladium species and its exceptional reactivity in oxidation catalysis. This makes it a highly valuable compound for both academic research and industrial applications .
Properties
CAS No. |
223105-26-8 |
|---|---|
Molecular Formula |
OPdSn |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
oxotin;palladium |
InChI |
InChI=1S/O.Pd.Sn |
InChI Key |
PMQBJDLCJMNTMI-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
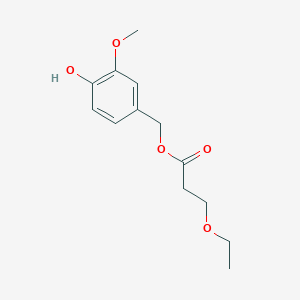
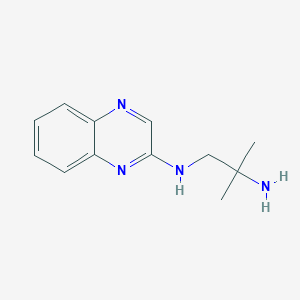
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
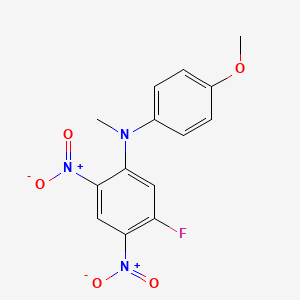
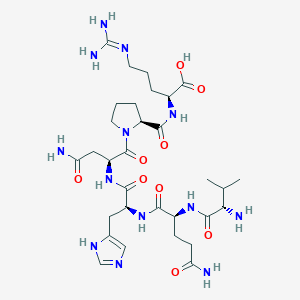

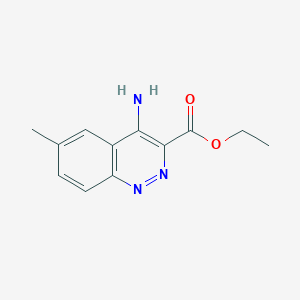

![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
